molecular formula C18H19N3O2S B2844797 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide CAS No. 1903167-20-3

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide

Cat. No.: B2844797
CAS No.: 1903167-20-3
M. Wt: 341.43
InChI Key: WDLPXGIXZVWLFX-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a thiophene ring, and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the thiophene and pyridine rings through various coupling reactions. The final step often involves the formation of the amide bond under specific reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles or electrophiles depending on the target functional group

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide
  • (S)-4-(6-(3,5-Dimethylisoxazol-4-yl)-1-(1-(pyridin-2-yl)ethyl)-1H-pyrrolo[3,2-b]pyridin-3-yl)benzoic Acid

Uniqueness

This compound stands out due to its unique combination of functional groups and potential biological activities. Its structural features allow for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-12-16(13(2)23-21-12)5-6-18(22)20-10-14-8-15(11-19-9-14)17-4-3-7-24-17/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLPXGIXZVWLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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